2-Methoxy-6-(3-oxobutan-2-yl)cyclohexa-2,5-diene-1,4-dione
Description
2-Methoxy-6-(3-oxobutan-2-yl)cyclohexa-2,5-diene-1,4-dione is a novel quinone antibiotic isolated from the culture filtrate and mycelium of the thermophilic fungus Malbranchea cinnamomea . The compound has shown significant antimicrobial and cytotoxic activities against Gram-positive bacteria and mammalian cell lines .
Properties
IUPAC Name |
2-methoxy-6-(3-oxobutan-2-yl)cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-6(7(2)12)9-4-8(13)5-10(15-3)11(9)14/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIGSNBSBGKNIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=O)C=C(C1=O)OC)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The first stereoselective synthesis of 2-Methoxy-6-(3-oxobutan-2-yl)cyclohexa-2,5-diene-1,4-dione was described by researchers who developed a method involving several key steps . The synthesis begins with the preparation of a chiral intermediate, followed by a series of reactions including cyclization and oxidation to form the quinone structure of 2-Methoxy-6-(3-oxobutan-2-yl)cyclohexa-2,5-diene-1,4-dione .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of 2-Methoxy-6-(3-oxobutan-2-yl)cyclohexa-2,5-diene-1,4-dione. The compound is primarily obtained through the cultivation of Malbranchea cinnamomea and subsequent extraction from the culture filtrate and mycelium .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-6-(3-oxobutan-2-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving 2-Methoxy-6-(3-oxobutan-2-yl)cyclohexa-2,5-diene-1,4-dione include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed: The major products formed from the reactions of 2-Methoxy-6-(3-oxobutan-2-yl)cyclohexa-2,5-diene-1,4-dione include various substituted quinones and hydroquinones . These products have been studied for their potential biological activities and applications.
Scientific Research Applications
2-Methoxy-6-(3-oxobutan-2-yl)cyclohexa-2,5-diene-1,4-dione has been extensively studied for its antimicrobial and cytotoxic properties . In chemistry, it serves as a model compound for studying quinone chemistry and developing new synthetic methodologies . In biology and medicine, 2-Methoxy-6-(3-oxobutan-2-yl)cyclohexa-2,5-diene-1,4-dione has shown promise as an antibiotic and anticancer agent . Its unique structure and biological activities make it a valuable compound for further research and development.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(3-oxobutan-2-yl)cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular targets, leading to the disruption of essential biological processes . The compound’s quinone structure allows it to undergo redox cycling, generating reactive oxygen species that damage cellular components . Additionally, 2-Methoxy-6-(3-oxobutan-2-yl)cyclohexa-2,5-diene-1,4-dione has been shown to inhibit key enzymes involved in cellular metabolism .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Methoxy-6-(3-oxobutan-2-yl)cyclohexa-2,5-diene-1,4-dione include other quinone antibiotics such as dihydromalbranicin and various substituted quinones . These compounds share structural similarities with 2-Methoxy-6-(3-oxobutan-2-yl)cyclohexa-2,5-diene-1,4-dione and exhibit comparable biological activities.
Uniqueness: 2-Methoxy-6-(3-oxobutan-2-yl)cyclohexa-2,5-diene-1,4-dione’s uniqueness lies in its specific structure and the combination of antimicrobial and cytotoxic activities it exhibits . While other quinone antibiotics may share some properties, 2-Methoxy-6-(3-oxobutan-2-yl)cyclohexa-2,5-diene-1,4-dione’s distinct molecular configuration and biological effects set it apart from its counterparts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
